molecular formula C19H18N2OS B2965811 N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-24-2

N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2965811
CAS No.: 1257547-24-2
M. Wt: 322.43
InChI Key: IUZDPXZLCWXVHL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationship

Studies have demonstrated the synthesis and biological evaluation of various acetamide derivatives as opioid kappa agonists. For instance, Barlow et al. (1991) described the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists. These compounds, including those with substituted-aryl groups at C1, showed potent analgesic effects in mouse models (Barlow et al., 1991). Similarly, Costello et al. (1991) discussed the use of conformational analysis in developing potent opioid kappa agonists, further emphasizing the importance of structure-activity relationships in designing effective analgesics (Costello et al., 1991).

Antioxidant and Antimicrobial Activities

Research has also explored the antioxidant and antimicrobial potentials of compounds within this class. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activities, finding significant in vitro antioxidant properties (Chkirate et al., 2019). Moreover, Nunna et al. (2014) investigated the antimicrobial activities of novel heterocyclic compounds with a sulfamido moiety, highlighting their potential in treating bacterial and fungal infections (Nunna et al., 2014).

Antifungal and Anticancer Applications

Further studies have focused on the antifungal and anticancer applications of acetamide derivatives. Altındağ et al. (2017) designed and synthesized a series of compounds to address drug-resistant fungal infections, demonstrating significant antifungal activity against Candida species (Altındağ et al., 2017). Similarly, Evren et al. (2019) synthesized thiazole derivatives and studied their anticancer activity, identifying compounds with selective cytotoxicity against lung adenocarcinoma cells (Evren et al., 2019).

Corrosion Inhibition and Synthetic Methodologies

Research by Yıldırım and Cetin (2008) focused on the synthesis of acetamide derivatives for corrosion inhibition, indicating their potential in protecting metals against corrosion in acidic and oil media (Yıldırım & Cetin, 2008). Moreover, studies on the synthetic methodologies for constructing acetamide-based compounds, such as those by Chikaoka et al. (2003), have contributed to the development of novel synthetic routes and applications in natural product synthesis (Chikaoka et al., 2003).

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-23-17-12-6-5-11-16(17)20-19(22)18(21-13-7-8-14-21)15-9-3-2-4-10-15/h2-14,18H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZDPXZLCWXVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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